molecular formula C26H22BrN5O2S B11671789 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11671789
M. Wt: 548.5 g/mol
InChI Key: ONKDMMIOMFHQCX-AWRNBQGKSA-N
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Description

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a triazole ring, a bromophenyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Bromophenyl and Phenyl Groups: This step involves the use of bromobenzene and phenyl derivatives, often through nucleophilic substitution reactions.

    Attachment of the Sulfanyl Group: This can be done using thiol reagents under suitable conditions.

    Formation of the Acetohydrazide Moiety: This involves the reaction of hydrazine derivatives with acetic anhydride or similar reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The acetohydrazide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly due to its triazole ring which is known for its biological activity.

    Material Science: The compound can be used in the synthesis of new materials with unique properties, such as polymers or nanomaterials.

    Chemical Research: It serves as a versatile intermediate in organic synthesis, allowing for the exploration of new chemical reactions and mechanisms.

    Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biological processes.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl and methoxyphenyl groups can enhance binding affinity and specificity. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

    1,2,4-Triazole: A simple triazole compound with broad applications in medicinal chemistry.

    5-Phenyl-1,2,4-triazole: Similar to the compound but lacks the bromophenyl and sulfanyl groups.

    4-Bromo-1,2,4-triazole: Contains a bromine atom but lacks the phenyl and sulfanyl groups.

The uniqueness of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler triazole derivatives.

Properties

Molecular Formula

C26H22BrN5O2S

Molecular Weight

548.5 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C26H22BrN5O2S/c1-34-23-12-6-5-8-19(23)9-7-17-28-29-24(33)18-35-26-31-30-25(20-13-15-21(27)16-14-20)32(26)22-10-3-2-4-11-22/h2-17H,18H2,1H3,(H,29,33)/b9-7+,28-17+

InChI Key

ONKDMMIOMFHQCX-AWRNBQGKSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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